N-(2-(2-(3-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-4-isopropoxybenzamide
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Overview
Description
N-{2-[2-(3-FLUOROPHENYL)-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-YL]ETHYL}-4-(PROPAN-2-YLOXY)BENZAMIDE is a complex organic compound that belongs to the class of triazolothiazole derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound, which includes a triazole ring fused with a thiazole ring, makes it a promising candidate for various pharmacological studies.
Preparation Methods
The synthesis of N-{2-[2-(3-FLUOROPHENYL)-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-YL]ETHYL}-4-(PROPAN-2-YLOXY)BENZAMIDE typically involves multiple steps, starting with the preparation of the triazolothiazole core. This can be achieved through the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 3-fluorophenylhydrazine with carbon disulfide and potassium hydroxide can yield the intermediate triazole-thione, which can then be further reacted with ethyl bromoacetate to form the triazolothiazole ring . The final step involves the coupling of this core with 4-(propan-2-yloxy)benzoyl chloride under basic conditions to yield the target compound .
Chemical Reactions Analysis
N-{2-[2-(3-FLUOROPHENYL)-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-YL]ETHYL}-4-(PROPAN-2-YLOXY)BENZAMIDE undergoes various chemical reactions, including:
Scientific Research Applications
N-{2-[2-(3-FLUOROPHENYL)-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-YL]ETHYL}-4-(PROPAN-2-YLOXY)BENZAMIDE has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an anticancer, antimicrobial, and antiviral agent due to its ability to interact with various biological targets.
Biological Studies: It is used in the study of enzyme inhibition, particularly targeting enzymes like carbonic anhydrase and cholinesterase.
Industrial Applications: The compound’s unique structure makes it a valuable intermediate in the synthesis of other complex molecules used in pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-{2-[2-(3-FLUOROPHENYL)-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-YL]ETHYL}-4-(PROPAN-2-YLOXY)BENZAMIDE involves its interaction with specific molecular targets. The triazolothiazole core can bind to enzyme active sites, inhibiting their activity. For instance, it can inhibit carbonic anhydrase by binding to the zinc ion in the enzyme’s active site, thereby preventing the enzyme from catalyzing the hydration of carbon dioxide . Additionally, the compound can interact with DNA and RNA, disrupting their function and leading to cell death in cancer cells .
Comparison with Similar Compounds
Similar compounds to N-{2-[2-(3-FLUOROPHENYL)-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-YL]ETHYL}-4-(PROPAN-2-YLOXY)BENZAMIDE include other triazolothiazole derivatives such as:
1,2,4-Triazolo[3,4-b][1,3,4]thiadiazines: These compounds share a similar triazole-thiazole core but differ in the substitution pattern and biological activity.
1,2,4-Triazolo[4,3-a]pyrazines: These derivatives have a pyrazine ring fused with the triazole ring and exhibit different pharmacological properties.
Indole Derivatives: Compounds like indole-3-acetic acid and its derivatives have similar biological activities but differ in their core structure and specific applications.
N-{2-[2-(3-FLUOROPHENYL)-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-YL]ETHYL}-4-(PROPAN-2-YLOXY)BENZAMIDE stands out due to its unique combination of a triazole and thiazole ring, which imparts distinct biological activities and makes it a valuable compound for further research and development.
Properties
Molecular Formula |
C22H21FN4O2S |
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Molecular Weight |
424.5 g/mol |
IUPAC Name |
N-[2-[2-(3-fluorophenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl]ethyl]-4-propan-2-yloxybenzamide |
InChI |
InChI=1S/C22H21FN4O2S/c1-14(2)29-19-8-6-15(7-9-19)21(28)24-11-10-18-13-30-22-25-20(26-27(18)22)16-4-3-5-17(23)12-16/h3-9,12-14H,10-11H2,1-2H3,(H,24,28) |
InChI Key |
PVPILYXWROFNCY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)C(=O)NCCC2=CSC3=NC(=NN23)C4=CC(=CC=C4)F |
Origin of Product |
United States |
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